Precursor-Derivative Relationship with Kv1.5 Inhibitor DDO-02001 (1-Benzyl-N-(4-methoxyphenyl)piperidine-4-carboxamide)
N-(4-Methoxyphenyl)piperidine-4-carboxamide is the direct des‑benzyl precursor of DDO‑02001 (CAS 1186049‑49‑9). DDO‑02001 exhibits moderate Kv1.5 potassium channel inhibition with an IC₅₀ of 17.7 µM . The target compound provides the required scaffold with a free piperidine NH for N‑benzylation; the 1‑carboxamide isomer (CAS 2645‑37‑6) cannot be converted to DDO‑02001 because the tertiary amide geometry precludes the necessary N‑alkylation step .
| Evidence Dimension | Structural prerequisite for DDO-02001 synthesis |
|---|---|
| Target Compound Data | Piperidine-4-carboxamide with free NH; convertible to DDO‑02001 (IC₅₀ 17.7 µM Kv1.5) via N‑benzylation |
| Comparator Or Baseline | N-(4-Methoxyphenyl)piperidine-1-carboxamide (CAS 2645-37-6): carboxamide at 1‑position; cannot be N‑benzylated to yield DDO‑02001 |
| Quantified Difference | Synthetic feasibility: target compound yields bioactive DDO‑02001; 1‑isomer yields no Kv1.5-active product |
| Conditions | Synthetic route: N‑benzylation of piperidine‑4‑carboxamide under standard alkylation conditions |
Why This Matters
Procurement of the 4‑carboxamide hydrochloride ensures a single-step conversion to the pharmacologically characterized DDO‑02001, whereas the 1‑carboxamide isomer is synthetically unproductive for this validated antiarrhythmic lead.
